1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRRIQFBPPZMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, a compound featuring a tetrazole moiety linked to a urea structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with various biological targets.
- Urea Moiety : Often involved in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The urea group can inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The tetrazole moiety can bind to receptors, influencing signal transduction pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against A549, MCF7 cells | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar tetrazole-containing compounds found that they exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the role of the methoxyphenyl group in enhancing cytotoxicity by promoting apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokine release from macrophages. This suggests a potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogues differ primarily in substituents on the phenyl ring and tetrazole moiety. Key examples include:
*Inferred from structural analogy. †Calculated based on substituent contributions.
Key Observations:
Physicochemical and Pharmacokinetic Implications
- Solubility : The 3-methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., ). However, the cyclohexyl group may counteract this by increasing hydrophobicity.
- Bioavailability : The combination of moderate polarity (methoxy) and lipophilicity (cyclohexyl) may favor oral bioavailability over highly polar derivatives like the 3,4,5-trimethoxyphenyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
